molecular formula C16H24O6 B566301 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate CAS No. 1797117-10-2

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate

Cat. No.: B566301
CAS No.: 1797117-10-2
M. Wt: 312.362
InChI Key: QENYSLPASZHIPE-MCIONIFRSA-N
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Description

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate: is a synthetic derivative of shikimic acid, a naturally occurring compound found in various plants. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its unique structure, which includes a diethylmethylidene group, enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate typically involves the protection of the hydroxyl groups of shikimic acid, followed by esterification and acetylation. The general steps are as follows:

    Protection of Hydroxyl Groups: Shikimic acid is treated with diethylmethylidene to protect the hydroxyl groups, forming 3,4-O-(Diethylmethylidene) shikimic acid.

    Esterification: The protected shikimic acid is then esterified with ethanol in the presence of an acid catalyst to form 3,4-O-(Diethylmethylidene) shikimic acid ethyl ester.

    Acetylation: Finally, the ethyl ester is acetylated using acetic anhydride and a base catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in metabolic pathways.

Medicine:

    Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent.

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate involves its interaction with molecular targets such as enzymes or receptors. The diethylmethylidene group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

    Shikimic Acid: The parent compound, naturally occurring in plants.

    3,4-O-(Diethylmethylidene) Shikimic Acid: The intermediate in the synthesis of the ethyl ester acetate derivative.

    Shikimic Acid Ethyl Ester: A simpler ester derivative without the diethylmethylidene group.

Uniqueness: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate is unique due to the presence of the diethylmethylidene group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl (3aR,7R,7aS)-7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3/t12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYSLPASZHIPE-MCIONIFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OC(=O)C)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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